2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-propoxyphenol and 2-mercaptoethylamine.
Formation of Intermediate: 4-Propoxyphenol is reacted with ethylene oxide to form 2-(4-propoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(4-propoxyphenoxy)ethyl chloride.
Coupling Reaction: The intermediate 2-(4-propoxyphenoxy)ethyl chloride is reacted with 2-mercaptoethylamine to form 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}ethanamine.
Cyclization: The final step involves the cyclization of 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}ethanamine with anthranilic acid under acidic conditions to yield 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
- 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
Uniqueness
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to the presence of the propoxy group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[2-(4-propoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O3S/c1-2-11-23-14-7-9-15(10-8-14)24-12-13-25-19-20-17-6-4-3-5-16(17)18(22)21-19/h3-10H,2,11-13H2,1H3,(H,20,21,22) |
InChI Key |
GNMCNNSSCVYGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.